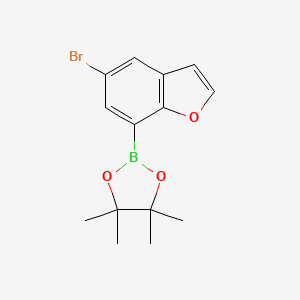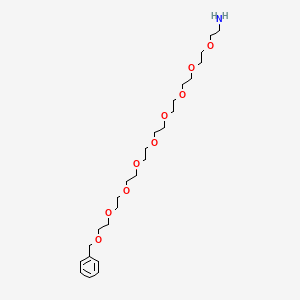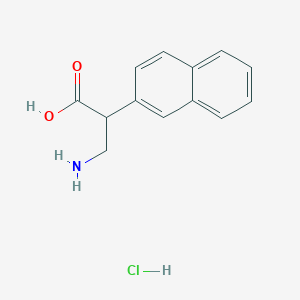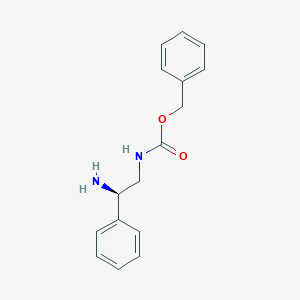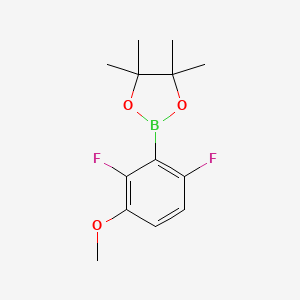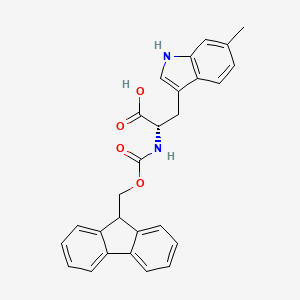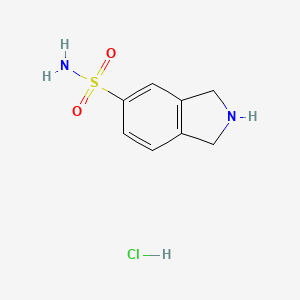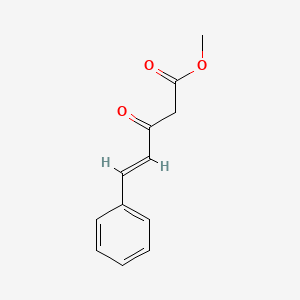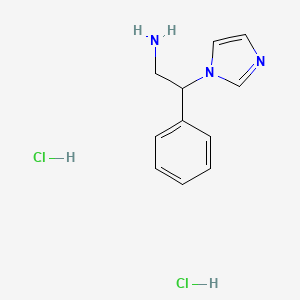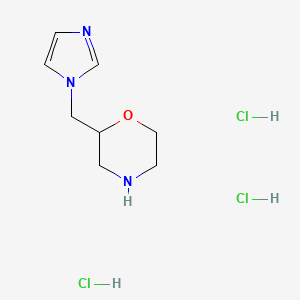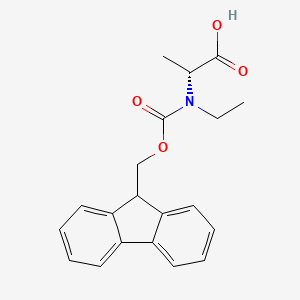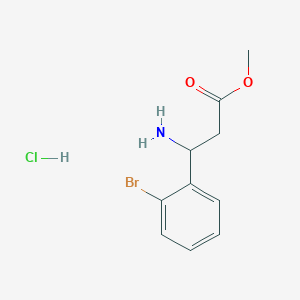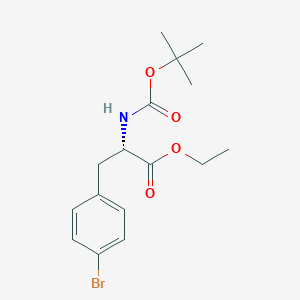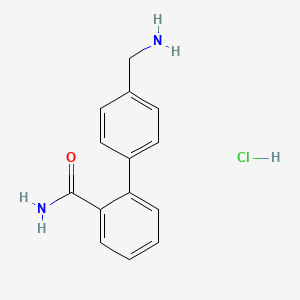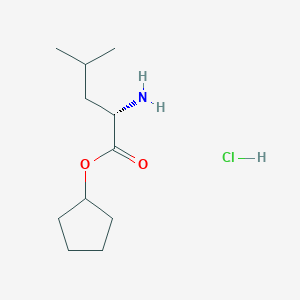
L-Leucine cyclopentyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine cyclopentyl ester hydrochloride is a derivative of the essential amino acid leucine It is characterized by the presence of a cyclopentyl ester group attached to the leucine molecule, which is then converted into its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine cyclopentyl ester hydrochloride typically involves the esterification of L-leucine with cyclopentanol, followed by the conversion of the ester into its hydrochloride salt. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis. After the esterification, the product is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Leucine cyclopentyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with rigorous purification steps, ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
L-Leucine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-leucine and cyclopentanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
Hydrolysis: L-leucine and cyclopentanol.
Substitution: Various substituted derivatives of L-leucine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
L-Leucine cyclopentyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including its role in regulating cell growth and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism by which L-Leucine cyclopentyl ester hydrochloride exerts its effects involves its uptake into cells via amino acid transporters. Once inside the cell, it can activate the mTORC1 signaling pathway, which is crucial for regulating cell growth, metabolism, and survival . The ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- L-Leucine methyl ester hydrochloride
- L-Leucine ethyl ester hydrochloride
- L-Leucine isopropyl ester hydrochloride
Uniqueness
L-Leucine cyclopentyl ester hydrochloride is unique due to the presence of the cyclopentyl ester group, which may confer different physicochemical properties compared to other leucine esters. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
cyclopentyl (2S)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9;/h8-10H,3-7,12H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSNNQUAAIUBAC-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
